molecular formula C9H9Cl2N3 B2945083 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1031791-02-2

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B2945083
CAS No.: 1031791-02-2
M. Wt: 230.09
InChI Key: LOAUCNPHTUNVNE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-Chlorophenylhydrazine hydrochloride, which is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . It may also be used in pyrazoline synthesis .


Synthesis Analysis

While specific synthesis methods for “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” were not found, related compounds such as ketamine have been synthesized using hydroxy ketone intermediate . Another study mentioned the successful synthesis of hydrazine-coupled pyrazoles .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” were not found, related compounds such as ketamine have been synthesized through a series of reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthetic Utility : The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For example, its derivatives have been synthesized for antimicrobial studies, showcasing its utility in creating bioactive molecules (Jadhav et al., 2009), (Prabhudeva et al., 2017).

  • Heterocyclic Chemistry : It is a precursor in the synthesis of complex heterocyclic structures, which are significant in medicinal chemistry and materials science. Research has shown its application in creating novel pyrazoline and isoxazoline derivatives with potential antimicrobial activity (Bhosle et al., 2012).

Materials Science

  • Corrosion Inhibition : Quinoxaline derivatives synthesized from compounds like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride have been studied for their role as corrosion inhibitors, highlighting its importance in protecting metals in acidic environments (Saraswat & Yadav, 2020).

  • Fluorescence Studies : Pyrazoline derivatives derived from the compound have been examined for their fluorescent properties, which can be applied in creating fluorescent markers and sensors in biochemical and medical research (Ibrahim et al., 2016).

Biomedical Applications

  • Antimicrobial Activity : Various studies have synthesized and tested the antimicrobial efficacy of derivatives, demonstrating the compound's utility in developing new antimicrobial agents (Kendre et al., 2015).

  • Antidepressant Activity : Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, synthesized from related structures, shows potential antidepressant activity, indicating its relevance in psychiatric drug development (Mathew et al., 2014).

Safety and Hazards

While specific safety and hazard information for “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” was not found, related compounds like 1-(2-Chlorophenyl)biguanide hydrochloride have safety data sheets available that provide information on handling, storage, and disposal .

Future Directions

While specific future directions for “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” were not found, research into related compounds like isoxazoles is ongoing, with a focus on developing new eco-friendly synthetic strategies .

Mechanism of Action

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAUCNPHTUNVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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